2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
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Description
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C26H26N4O4S2 and its molecular weight is 522.64. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The design and synthesis of thiazolopyrimidine derivatives, including those incorporating furan-2-ylmethyl groups, have been explored for their antinociceptive and anti-inflammatory properties. For instance, Selvam et al. (2012) synthesized a series of heterocyclic compounds and evaluated their antinociceptive activity using the tail-flick technique and their anti-inflammatory activity using the carrageenan-induced paw edema test (Selvam, T., Karthik, V., Palanirajan, Vijayaraj Kumar, & Ali, M., 2012). These studies contribute to the understanding of how structural modifications in such molecules can impact their biological activities.
Heterocyclic Chemistry
The synthesis of thieno[2,3-d]pyrimidin-4-ones and related compounds has been an area of interest due to their potential pharmacological applications. Elmuradov et al. (2011) discussed the condensation of pyrimidin-4-ones with various aldehydes, including furfural, in the presence of NaOH, leading to the synthesis of diverse heterocyclic systems (Elmuradov, B., Bozorov, K., & Shakhidoyatov, Kh. M., 2011).
Antimicrobial and Anticonvulsant Agents
Compounds with structural similarities to the specified compound have been investigated for antimicrobial and anticonvulsant properties. For example, research on pyridothienopyrimidines and pyridothienotriazines for their antimicrobial activities has been conducted to identify new therapeutic agents against various microbial strains (Abdel-rahman, A., Bakhite, E. A., & Al-Taifi, E. A., 2002). Additionally, the synthesis of S-acetamide derivatives of thiopyrimidine as anticonvulsant agents showcases the potential of these compounds in addressing neurological disorders (Severina, H., Skupa, O., Voloshchuk, N., & Georgiyants, V., 2020).
Properties
IUPAC Name |
2-[[11-acetyl-4-(furan-2-ylmethyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O4S2/c1-15-6-7-18(11-16(15)2)27-22(32)14-35-26-28-24-23(25(33)30(26)12-19-5-4-10-34-19)20-8-9-29(17(3)31)13-21(20)36-24/h4-7,10-11H,8-9,12-14H2,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRKCQWHOHBFLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2CC5=CC=CO5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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